molecular formula C20H17O2P B3057378 Benzoic acid, 2-(diphenylphosphino)-, methyl ester CAS No. 79932-99-3

Benzoic acid, 2-(diphenylphosphino)-, methyl ester

Cat. No. B3057378
Key on ui cas rn: 79932-99-3
M. Wt: 320.3 g/mol
InChI Key: VWTREAQKLNMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06320068B1

Procedure details

Diphenylphosphine (0.94 mL, 5.40 mmol, 1 eq) was added to a stirred solution of methyl 2-trifluoromethanesulfonyloxybenzoate (1.531 g, 5.39 mmol, 1 eq), triethylamine (0.85 mL, 6.1 mmol, 1.1 eq) and palladium acetate (0.005 g, 0.02 mmol, 0.004 eq) in degassed MeCN (10 mL) instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and an aliquot taken for NMR analysis.
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
1.531 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)S(O[C:20]1[CH:29]=[CH:28][CH:27]=[CH:26][C:21]=1[C:22]([O:24][CH3:25])=[O:23])(=O)=O.C(N(CC)CC)C>CC#N.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:8]1([P:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:20]2[CH:29]=[CH:28][CH:27]=[CH:26][C:21]=2[C:22]([O:24][CH3:25])=[O:23])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.94 mL
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Name
Quantity
1.531 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C(=O)OC)C=CC=C1)(F)F
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Name
Quantity
0.005 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
instantly giving a red coloration
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)P(C1=C(C(=O)OC)C=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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